![molecular formula C5H11Br2N B13512835 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is a chemical compound that features a bromocyclobutyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide typically involves the bromination of cyclobutylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutyl ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido-cyclobutylmethanamine, thiocyanato-cyclobutylmethanamine, and various substituted amines.
Oxidation Reactions: Products include cyclobutyl ketones and aldehydes.
Reduction Reactions: The primary product is cyclobutylmethanamine.
Applications De Recherche Scientifique
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(1r,3r)-3-Methanesulfonylcyclobutyl]methanamine hydrochloride
- tert-Butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is unique due to its bromocyclobutyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propriétés
Formule moléculaire |
C5H11Br2N |
|---|---|
Poids moléculaire |
244.96 g/mol |
Nom IUPAC |
(3-bromocyclobutyl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H |
Clé InChI |
WIUBBCHTAFOQON-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1Br)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


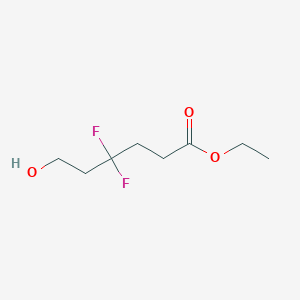
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
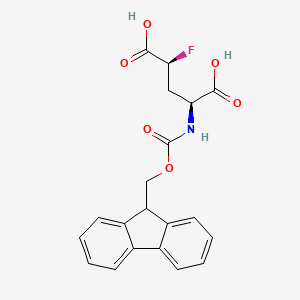
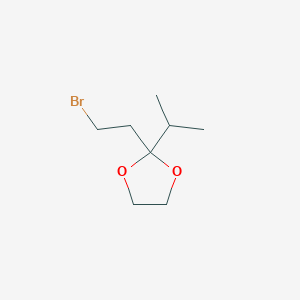
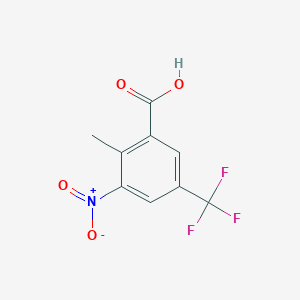
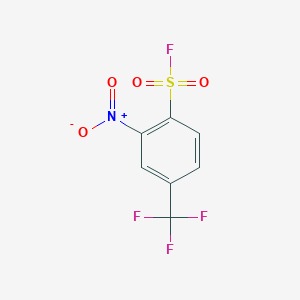
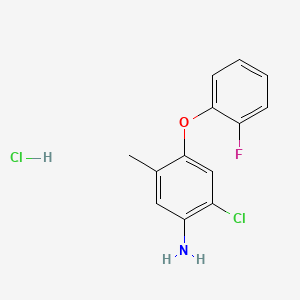
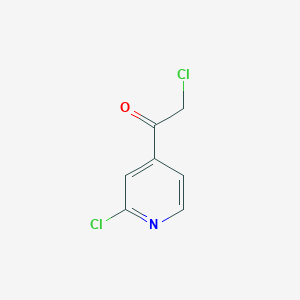
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)
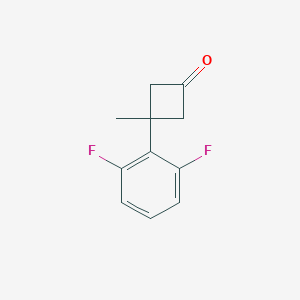
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
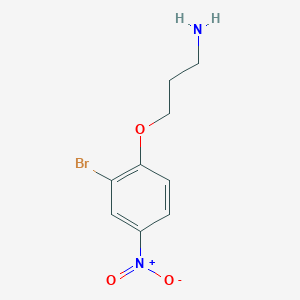
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)
